1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a furan ring substituted with two methyl groups and a piperidine ring, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the piperidine ring separately, followed by their coupling.
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Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 2,5-dimethylfuran involves the cyclization of 2,5-hexanedione in the presence of an acid catalyst.
Step 2: The piperidine ring can be synthesized through the hydrogenation of pyridine.
Step 3: The coupling of 2,5-dimethylfuran with piperidine-4-carboxamide is achieved through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
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Industrial Production Methods
- Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
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Oxidation
- The furan ring can be oxidized to form a diketone using oxidizing agents like potassium permanganate.
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Reduction
- The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution
- The methyl groups on the furan ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorine.
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Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substitution reagents: Halogens (bromine, chlorine).
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Major Products
- Oxidation products: Diketones.
- Reduction products: Alcohols.
- Substitution products: Halogenated derivatives.
Scientific Research Applications
1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide has diverse applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
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Biology
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
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Medicine
- Potential applications in the development of pharmaceuticals, particularly in targeting specific receptors or enzymes.
- Explored for its antimicrobial and anticancer properties.
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Industry
- Used in the synthesis of specialty chemicals and materials.
- Potential applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
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Molecular Targets
- Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: Potential to bind to receptors and modulate their activity.
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Pathways Involved
- The compound may influence signaling pathways by altering the activity of key proteins and enzymes.
- Its effects on cellular processes such as apoptosis, proliferation, and differentiation are of particular interest.
Comparison with Similar Compounds
1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 1-(2,5-Dimethylfuran-3-carbonyl)piperazine.
- 1-(2,5-Dimethylfuran-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide.
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Comparison
- Compared to 1-(2,5-Dimethylfuran-3-carbonyl)piperazine, the piperidine derivative may exhibit different reactivity and biological activity due to the presence of the piperidine ring.
- The thiazole-substituted derivative may have enhanced bioactivity and specificity due to the additional heterocyclic ring.
Properties
IUPAC Name |
1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-7-11(9(2)18-8)13(17)15-5-3-10(4-6-15)12(14)16/h7,10H,3-6H2,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULOXZYWGXTJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID74373914 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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